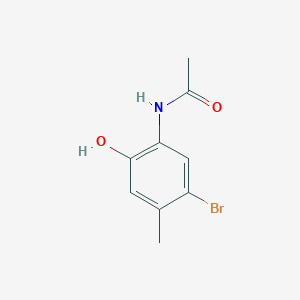
N-(2-indan-5-yl-ethyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-indan-5-yl-ethyl)-acetamide is a synthetic organic compound that belongs to the class of amides. This compound features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, attached to an acetamide group through an ethyl linker. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-indan-5-yl-ethyl)-acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-indan-5-yl-ethylamine.
Acylation Reaction: The amine group of 2-indan-5-yl-ethylamine is then acylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-indan-5-yl-ethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amide group or other parts of the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the indane ring or the ethyl linker.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-indan-5-yl-ethyl)-acetamide would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-indan-5-yl-ethyl)-benzamide: Similar structure with a benzamide group instead of an acetamide group.
N-(2-indan-5-yl-ethyl)-propionamide: Similar structure with a propionamide group.
N-(2-indan-5-yl-ethyl)-butyramide: Similar structure with a butyramide group.
Uniqueness
N-(2-indan-5-yl-ethyl)-acetamide is unique due to its specific combination of the indane moiety and the acetamide group, which may confer distinct biological or chemical properties compared to its analogs.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H17NO/c1-10(15)14-8-7-11-5-6-12-3-2-4-13(12)9-11/h5-6,9H,2-4,7-8H2,1H3,(H,14,15) |
InChI Key |
JIGTWBQIKYYDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC2=C(CCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


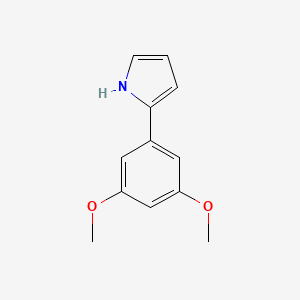
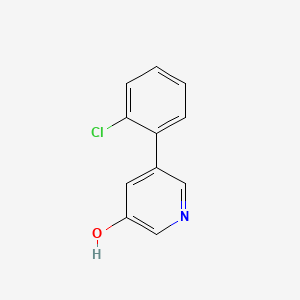
![[3-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride](/img/structure/B15046308.png)

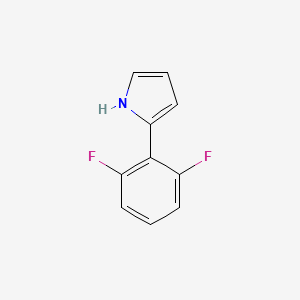

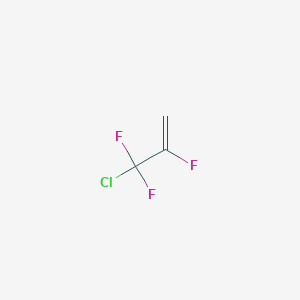
![3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid](/img/structure/B15046352.png)


![Ethyl 2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B15046379.png)

